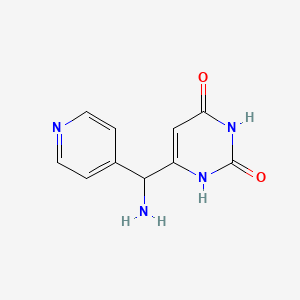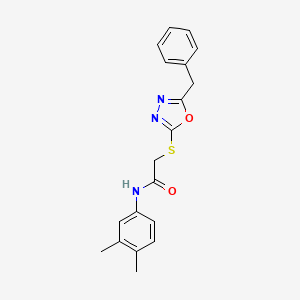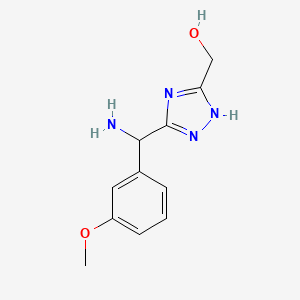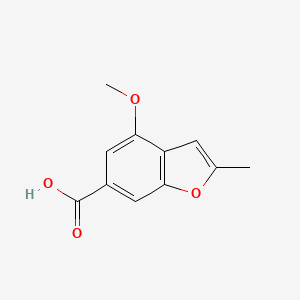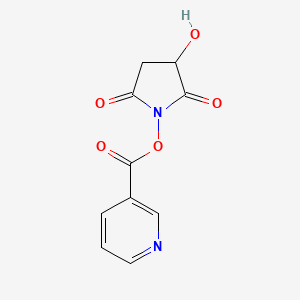![molecular formula C6H3N5 B11773748 [1,2,4]Triazolo[1,5-a]pyrazine-5-carbonitrile](/img/structure/B11773748.png)
[1,2,4]Triazolo[1,5-a]pyrazine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,2,4]Triazolo[1,5-a]pyrazine-5-carbonitrile: is a heterocyclic compound that features a triazole ring fused to a pyrazine ring, with a nitrile group attached at the 5-position. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]Triazolo[1,5-a]pyrazine-5-carbonitrile typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, resulting in good-to-excellent yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalable nature of the microwave-mediated synthesis suggests potential for industrial application. The broad substrate scope and functional group tolerance further enhance its synthetic utility .
Análisis De Reacciones Químicas
Types of Reactions: [1,2,4]Triazolo[1,5-a]pyrazine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The nitrile group and other positions on the ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1,2,4]Triazolo[1,5-a]pyrazine-5-carbonitrile is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology and Medicine: The compound exhibits significant biological activities, including acting as inhibitors for various enzymes and receptors.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as thermal stability and resistance to degradation .
Mecanismo De Acción
The mechanism of action of [1,2,4]Triazolo[1,5-a]pyrazine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor for enzymes such as JAK1, JAK2, and PHD-1, affecting various biological processes . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- [1,2,4]Triazolo[1,5-a]pyridine
- [1,2,3]Triazolo[1,5-a]pyrazine
- [1,2,4]Triazolo[4,3-b]pyridazine
Comparison: Compared to similar compounds, [1,2,4]Triazolo[1,5-a]pyrazine-5-carbonitrile is unique due to its specific structural features and the presence of the nitrile group at the 5-position. This structural uniqueness contributes to its distinct chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C6H3N5 |
|---|---|
Peso molecular |
145.12 g/mol |
Nombre IUPAC |
[1,2,4]triazolo[1,5-a]pyrazine-5-carbonitrile |
InChI |
InChI=1S/C6H3N5/c7-1-5-2-8-3-6-9-4-10-11(5)6/h2-4H |
Clave InChI |
AXDZRBODVUMDKV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N2C(=NC=N2)C=N1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(4-Aminopiperidin-1-yl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11773697.png)
![N-(4-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B11773703.png)
![(R)-(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol](/img/structure/B11773704.png)
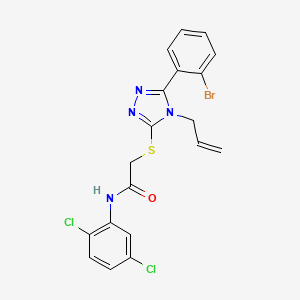
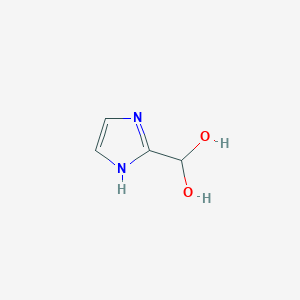
![4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-4-amine](/img/structure/B11773724.png)
